Heparin disaccharide IV-H
Übersicht
Beschreibung
Heparin disaccharide IV-H is a product of the digestion of heparin and heparan sulfate by various heparinases. It is a disaccharide unit consisting of 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and D-glucosamine. This compound is part of the glycosaminoglycan family, which plays a crucial role in various biological processes, including anticoagulation and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-H can be synthesized through the enzymatic digestion of heparin or heparan sulfate using heparinases. The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the activity of the enzymes. The process involves:
Enzyme Selection: Heparinase I, II, and III are commonly used.
Reaction Conditions: The enzymatic reaction is carried out at a pH of around 7.0-7.5 and a temperature of 37°C.
Purification: The resulting disaccharides are purified using chromatographic techniques such as ion-exchange chromatography.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion followed by purification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production process includes:
Raw Material Preparation: Heparin or heparan sulfate is sourced from porcine or bovine intestinal mucosa.
Enzymatic Digestion: Large bioreactors are used to carry out the enzymatic digestion.
Purification: Advanced chromatographic techniques are employed to isolate and purify the disaccharide.
Analyse Chemischer Reaktionen
Types of Reactions: Heparin disaccharide IV-H undergoes various chemical reactions, including:
Oxidation: The uronic acid component can be oxidized to form aldehydes or carboxylic acids.
Reduction: The glucosamine component can be reduced to form amino alcohols.
Substitution: Sulfation and acetylation reactions can occur on the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as periodate or hydrogen peroxide are used under mild acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are used under basic conditions.
Major Products Formed:
Oxidation: Formation of uronic acid derivatives.
Reduction: Formation of amino alcohol derivatives.
Substitution: Formation of sulfated or acetylated disaccharides.
Wissenschaftliche Forschungsanwendungen
Heparin disaccharide IV-H has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosaminoglycan structure and function.
Biology: Investigated for its role in cell signaling and interaction with growth factors.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications in treating coagulation disorders.
Wirkmechanismus
Heparin disaccharide IV-H exerts its effects primarily through interaction with antithrombin III, a natural anticoagulant in the body. This interaction enhances the inhibition of thrombin and factor Xa, crucial enzymes in the blood clotting cascade. By inhibiting these enzymes, this compound effectively reduces the ability of blood to form clots .
Vergleich Mit ähnlichen Verbindungen
Heparin disaccharide IV-H is compared with other similar compounds such as:
Heparin disaccharide I-H: Another disaccharide unit derived from heparin, differing in the position and type of sulfation.
Heparan sulfate disaccharides: Similar in structure but with variations in sulfation patterns and biological activity.
Chondroitin sulfate disaccharides: Differ in the type of uronic acid and sulfation patterns, leading to different biological functions.
Uniqueness: this compound is unique due to its specific sulfation pattern and its ability to interact with antithrombin III, making it a potent anticoagulant. Its distinct structure allows for specific interactions with various proteins, making it valuable in both research and therapeutic applications .
Biologische Aktivität
Heparin disaccharide IV-H is a significant component in the study of glycosaminoglycans (GAGs), particularly due to its diverse biological activities and structural characteristics. This article delves into the biological implications, structural properties, and potential therapeutic applications of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
Heparin disaccharides are composed of repeating units of glucosamine and uronic acid, with IV-H specifically characterized by unique sulfation patterns. The structural formula for this compound is represented as:
This structure includes 2-O-sulfated L-iduronic acid (IdoA2S) linked to N-sulfated D-glucosamine (GlcNS6S), which plays a crucial role in its biological functions.
Biological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
-
Anticoagulant Activity :
- Heparin disaccharides are well-known for their anticoagulant properties, primarily through the activation of antithrombin III, which inhibits thrombin and factor Xa. However, studies have shown that specific disaccharides like IV-H may exhibit varying degrees of anticoagulant activity compared to full-length heparin .
-
Cell Signaling :
- The structural diversity within heparin disaccharides allows them to interact with various growth factors and cytokines, influencing cellular processes such as proliferation and differentiation. For instance, this compound has been implicated in modulating fibroblast growth factor (FGF) signaling pathways .
- Inflammation Modulation :
Case Studies
-
Anticoagulant Efficacy :
In a comparative study assessing the anticoagulant efficacy of different heparin-derived disaccharides, it was found that while this compound does possess some anticoagulant activity, it is significantly lower than that observed in longer oligosaccharides derived from heparin . -
Cancer Research :
A recent study highlighted the potential role of heparan sulfate in cancer progression. The expression levels of enzymes involved in heparan sulfate biosynthesis were found to be elevated in certain cancers, suggesting that targeting these pathways could enhance therapeutic strategies .
Table 1: Structural Characteristics of Heparin Disaccharides
Disaccharide | Structure | Sulfation Pattern | Biological Activity |
---|---|---|---|
IV-H | IdoA2S-GlcNS6S | 2-O-sulfated | Moderate anticoagulant |
IA | IdoA-GlcNS | Non-sulfated | Low anticoagulant |
IS | IdoA2S-GlcN | 2-O-sulfated | Moderate cell signaling |
IVA | GlcA-GlcNS | Non-sulfated | Minimal biological activity |
Eigenschaften
IUPAC Name |
2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407853 | |
Record name | Heparin disaccharide IV-H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-39-7 | |
Record name | Heparin disaccharide IV-H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.